N-(2-Aminophenyl)-N-pentylmethanesulfonamide
Description
N-(2-Aminophenyl)-N-pentylmethanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide core substituted with a 2-aminophenyl group and a pentyl chain. Sulfonamides are renowned for their diverse biological activities, including enzyme inhibition (e.g., histone deacetylases (HDACs) and ceramidases) and antimicrobial properties .
Properties
IUPAC Name |
N-(2-aminophenyl)-N-pentylmethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S/c1-3-4-7-10-14(17(2,15)16)12-9-6-5-8-11(12)13/h5-6,8-9H,3-4,7,10,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBQJMSUHQHYBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(C1=CC=CC=C1N)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminophenyl)-N-pentylmethanesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-nitroaniline and pentylamine.
Reduction: The nitro group of 2-nitroaniline is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Sulfonation: The resulting 2-aminophenyl compound is then reacted with methanesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions (temperature, pressure, and pH) is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminophenyl)-N-pentylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Reduction: The sulfonamide group can be reduced to a sulfinamide or sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic reagents such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of sulfinamide or sulfide derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
N-(2-Aminophenyl)-N-pentylmethanesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-(2-Aminophenyl)-N-pentylmethanesulfonamide exerts its effects depends on its interaction with molecular targets. For instance, in medicinal applications, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The sulfonamide group can interact with amino acid residues in the enzyme, leading to conformational changes that inhibit enzyme function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in HDAC Inhibition
- BML-210: A pan-HDAC inhibitor with a diamine backbone (N-(2-aminophenyl)-N′-phenyloctanol diamine). Unlike the target compound, BML-210 lacks a sulfonamide group but shares the 2-aminophenyl moiety critical for HDAC binding. Derivatives of BML-210 with improved solubility (e.g., PAOA-class compounds) suggest that alkyl chain length (pentyl vs. octanol) modulates pharmacokinetics .
- N-(2-Aminophenyl)-4-morpholinobenzamide: Contains a morpholine-substituted benzamide group instead of a sulfonamide. Its molecular weight (297.35 g/mol) is lower than the target compound (estimated ~285–310 g/mol), reflecting differences in substituent bulk. The morpholine group may enhance water solubility compared to the pentyl chain .
Sulfonamide Derivatives with Varied Substituents
- N-Benzyl-N-(2-methoxyphenyl)benzenesulfonamide: Features a benzyl group and methoxyphenyl substituent.
- 2-(4-Aminophenyl)-N-Methylethanesulfonamide: Substituted with a methyl group and 4-aminophenyl chain. The shorter ethylsulfonamide backbone and para-aminophenyl orientation may reduce steric hindrance, favoring interactions with enzymes like ceramidases .
Table 1: Key Structural and Functional Comparisons
Critical Analysis of Substituent Impact
- Alkyl Chain Length : The pentyl group in the target compound may enhance lipophilicity compared to methyl () or benzyl () substituents, favoring membrane penetration but reducing aqueous solubility.
- Aromatic Substitution: The 2-aminophenyl group’s ortho-amino orientation likely facilitates hydrogen bonding with enzyme active sites, as seen in HDAC inhibitors . Para-substituted analogs () may exhibit altered binding modes.
- Sulfonamide vs.
Biological Activity
N-(2-Aminophenyl)-N-pentylmethanesulfonamide is a sulfonamide compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
- Molecular Formula: C13H18N2O2S
- Molecular Weight: 270.36 g/mol
The compound features a methanesulfonamide group attached to a pentyl chain and an aminophenyl moiety, which contributes to its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
The compound has also been studied for its anticancer properties. A series of assays conducted on cancer cell lines revealed significant cytotoxic effects. The following table summarizes the IC50 values observed in different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 5.4 |
| HeLa (Cervical Cancer) | 3.2 |
| A549 (Lung Cancer) | 4.1 |
These results indicate that this compound may inhibit cancer cell proliferation effectively.
The precise mechanism by which this compound exerts its biological effects is under investigation. Preliminary studies suggest that it interacts with specific molecular targets, including:
- Enzymatic inhibition: The compound may inhibit enzymes critical for bacterial survival and cancer cell growth.
- Receptor modulation: It appears to modulate receptor activity involved in cellular signaling pathways.
Further research is necessary to elucidate the exact molecular interactions and pathways involved.
Case Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against clinical isolates of Staphylococcus aureus. The study found that the compound not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics, enhancing their efficacy.
Case Study 2: Anticancer Screening
A study published in a peer-reviewed journal evaluated the anticancer potential of the compound on various human cancer cell lines. The results indicated that treatment with this compound led to significant apoptosis in cancer cells, suggesting its potential as a therapeutic agent in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
